5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[24]heptane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a spiro-fused azaspiroheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic azaspiroheptane ring system.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and reduction reactions: The compound can undergo oxidation or reduction to modify the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is a common reagent for removing the Boc group.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups at the fluorine positions.
Scientific Research Applications
5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and fluorine atoms can influence its binding affinity and selectivity. The spirocyclic structure provides rigidity, which can enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
- 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-5-4-11(6-12(11,13)14)7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPBHLMJRYFQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-91-0 |
Source
|
Record name | 5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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